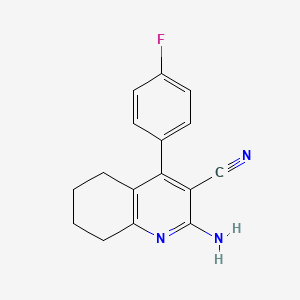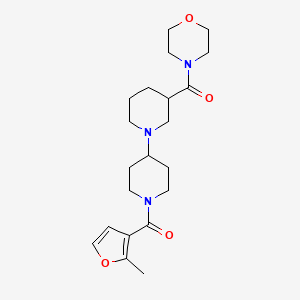
1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a small molecule that belongs to the class of piperidine derivatives. The chemical structure of 1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is shown below:
作用机制
The mechanism of action of 1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory and antitumor activities, as well as antiviral and neuroprotective effects. In addition, this compound has been shown to modulate the immune system and to have potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
The advantages of using 1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments include its relatively low cost and ease of synthesis. In addition, this compound has been shown to exhibit a wide range of biological activities, which makes it a promising candidate for drug discovery and development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action and to identify its molecular targets in the body. In addition, further studies are needed to evaluate its safety and toxicity in vivo, as well as its potential for use in clinical trials.
合成方法
The synthesis of 1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been reported in the literature. The most commonly used method involves the reaction of 1,4-bis(4-piperidyl)piperazine with 2-methyl-3-furoyl chloride and morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps.
科学研究应用
1'-(2-methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. It has also been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[1-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-16-19(6-12-28-16)21(26)22-8-4-18(5-9-22)24-7-2-3-17(15-24)20(25)23-10-13-27-14-11-23/h6,12,17-18H,2-5,7-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJRBWHVCLEXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Methyl-3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
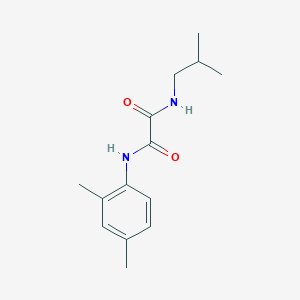
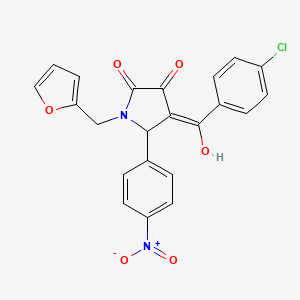
![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5302894.png)
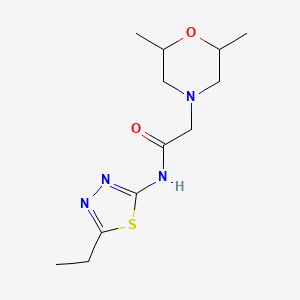
![methyl 4-{5-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-3-methylbenzoate](/img/structure/B5302905.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)
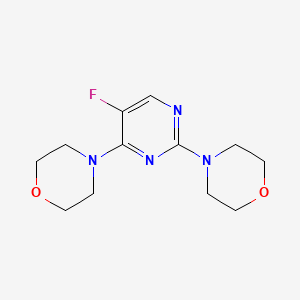
![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5302935.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302956.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5302962.png)
